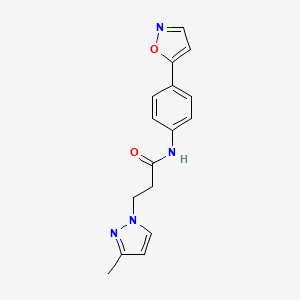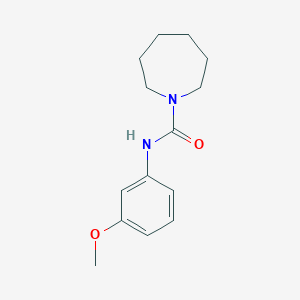
N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is commonly referred to as 'compound A' and has been synthesized using various methods.
作用機序
The mechanism of action of N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide varies depending on its application. In medicine, this compound has been shown to inhibit the production of inflammatory cytokines and enzymes, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells. In agriculture, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide acts as a selective herbicide by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.
Biochemical and Physiological Effects:
N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been shown to have various biochemical and physiological effects. In medicine, this compound has been shown to reduce the production of inflammatory cytokines and enzymes, thereby reducing inflammation. It has also been shown to induce apoptosis in cancer cells. In agriculture, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide acts as a selective herbicide by inhibiting the activity of an enzyme involved in the biosynthesis of amino acids.
実験室実験の利点と制限
The advantages of using N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide. In medicine, further studies are needed to determine its safety and efficacy in the treatment of various diseases. In agriculture, further studies are needed to determine its potential use as a herbicide and its impact on the environment. In material science, further studies are needed to determine its potential use in the development of OLEDs and other applications.
In conclusion, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to determine its safety and efficacy in various applications.
合成法
The synthesis of N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been achieved using various methods. One of the commonly used methods involves the reaction of 4-(4-bromophenyl)-5-methylisoxazole with 3-(3-methyl-1H-pyrazol-1-yl)propanoic acid in the presence of a base such as potassium carbonate. The resulting compound is then subjected to further reactions to obtain the final product.
科学的研究の応用
N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been extensively studied for its potential applications in various fields. In medicine, this compound has been shown to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, N-(4-isoxazol-5-ylphenyl)-3-(3-methyl-1H-pyrazol-1-yl)propanamide has been shown to exhibit herbicidal properties and can be used as a selective herbicide. In material science, this compound has been studied for its potential use in the development of organic light-emitting diodes (OLEDs).
特性
IUPAC Name |
3-(3-methylpyrazol-1-yl)-N-[4-(1,2-oxazol-5-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-7-10-20(19-12)11-8-16(21)18-14-4-2-13(3-5-14)15-6-9-17-22-15/h2-7,9-10H,8,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELSWPSIMPNCDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)CCC(=O)NC2=CC=C(C=C2)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719697 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B7469705.png)
![4-[[2-[3-(4-Ethoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetyl]amino]benzoic acid](/img/structure/B7469713.png)


![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)
![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)
![4-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]morpholine](/img/structure/B7469752.png)
![[6-chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7469764.png)


![N-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7469773.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7469775.png)
